molecular formula C29H26N4O2S B2510300 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-39-2

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2510300
CAS RN: 536705-39-2
M. Wt: 494.61
InChI Key: MBXPZLZCWREQAW-UHFFFAOYSA-N
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Description

The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains several different functional groups and rings, including a quinoline ring, a pyrimidinone ring, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The quinoline ring, for example, is a heterocyclic aromatic compound that consists of a fused benzene and pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the functional groups present. For example, similar compounds often have specific melting points, molecular weights, and solubilities .

Scientific Research Applications

BET Bromodomain Inhibition

Zhao et al. (2017) describe the synthesis of compounds including pyrimido[4,5-b]indole derivatives, showing potent inhibition of BET proteins and significant anti-tumor activity in leukemia and breast cancer models. This indicates a potential application in cancer research and therapy. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor.

Synthesis and Antimicrobial Activity

Es, Staskun, and Vuuren (2005) investigated dihydro-2-propyl-3-propylimino-9-thioxo-pyrrolo(3,4-b)quinolin-1-one and its derivatives, demonstrating its reaction with amines and potential for antimicrobial applications. This suggests its relevance in developing antimicrobial agents. Sulphur-substituted pyrrolo[3, 4-b]quinolines : synthesis, chemistry and antimicrobial activity.

Antibacterial and Antifungal Properties

Anisetti and Reddy (2012) synthesized novel quinolinone analogs with significant biological activity against standard strains, highlighting potential antibacterial and antifungal applications. This indicates the chemical's relevance in addressing infectious diseases. Design, Synthesis, Antibacterial and Antifungal Activity of Novel 2-((E)- 2-aryl-1-ethenyl)-3-(2- sulfanyl-1H-benzo(d)imidazole-5-yl)-3,4- dihydro-4- quinolinones.

Antioxidant Activities

Hassan, Abdel‐kariem, and Ali (2017) synthesized novel quinolinones with significant antioxidant properties. This suggests potential applications in fields requiring antioxidant agents, such as in treating oxidative stress-related disorders. Synthesis and antioxidant properties of some novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine.

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c1-18-14-19(2)16-21(15-18)33-28(35)27-26(22-10-4-5-11-23(22)30-27)31-29(33)36-17-25(34)32-13-7-9-20-8-3-6-12-24(20)32/h3-6,8,10-12,14-16,30H,7,9,13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPZLZCWREQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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